2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl-substituted alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-methylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the Cyanoethyl Group: The Boc-protected intermediate is then reacted with acrylonitrile in the presence of a suitable catalyst to introduce the cyanoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Deprotection: Free amine derivatives of 2-methylalanine.
Scientific Research Applications
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, such as in the development of novel drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The cyanoethyl group may also participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-2-methylalanine: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
N-(2-cyanoethyl)-2-methylalanine: Lacks the Boc protecting group, making it more susceptible to nucleophilic attack.
N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine: Similar structure but with a glycine backbone instead of 2-methylalanine.
Uniqueness
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the cyanoethyl group, which confer specific reactivity and stability properties
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14(8-6-7-13)12(4,5)9(15)16/h6,8H2,1-5H3,(H,15,16) |
InChI Key |
VFRDRHJUIQSLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)C(C)(C)C(=O)O |
Origin of Product |
United States |
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